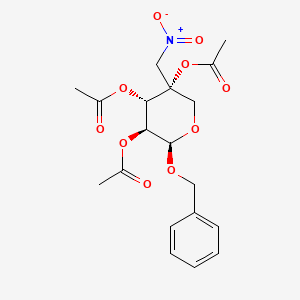

Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose

Description

Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-β-D-arabinopyranose (CAS 383173-65-7) is a chemically modified carbohydrate derivative with significant applications in synthetic organic chemistry and biomedical research. Its molecular formula is C₁₇H₁₉NO₈ (molecular weight: 365.33 g/mol), featuring a benzyl group at the anomeric position, acetyl protections at the 2, 3, and 4 hydroxyl groups, and a nitromethyl substituent at the C4 position .

Properties

IUPAC Name |

[(2R,3S,4S,5R)-4,5-diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO10/c1-12(21)28-16-17(29-13(2)22)19(10-20(24)25,30-14(3)23)11-27-18(16)26-9-15-7-5-4-6-8-15/h4-8,16-18H,9-11H2,1-3H3/t16-,17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADINWQVDJMMULQ-INDMIFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(COC1OCC2=CC=CC=C2)(C[N+](=O)[O-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@](CO[C@H]1OCC2=CC=CC=C2)(C[N+](=O)[O-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401150177 | |

| Record name | β-D-Arabinopyranoside, phenylmethyl 4-C-(nitromethyl)-, 2,3,4-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383173-65-7 | |

| Record name | β-D-Arabinopyranoside, phenylmethyl 4-C-(nitromethyl)-, 2,3,4-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383173-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Arabinopyranoside, phenylmethyl 4-C-(nitromethyl)-, 2,3,4-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycosylation of Benzyl β-D-Arabinopyranoside

The starting material, benzyl β-D-arabinopyranoside, is synthesized via Koenigs-Knorr glycosylation. This method employs arabinose derivatives activated with Lewis acids (e.g., silver triflate) to couple with benzyl alcohol. Key parameters include:

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Temperature | 0–5°C | Minimize anomerization |

| Solvent | Dichloromethane | Enhance Lewis acid activity |

| Reaction Time | 12–24 hours | Ensure complete glycosylation |

The β-configuration is preserved through neighboring group participation from acetyl groups introduced in subsequent steps.

Stepwise Acetylation

Selective acetylation of the 2-, 3-, and 4-hydroxyl groups is achieved using acetic anhydride in pyridine. The reaction proceeds under mild conditions (25°C, 6 hours) with yields exceeding 85%. NMR studies confirm regioselectivity, with no acetylation observed at the anomeric oxygen.

Nitromethylation at C-4

The nitromethyl group is introduced via a Henry reaction, utilizing nitromethane and a base (e.g., potassium carbonate) in dimethylformamide (DMF). This step requires careful control of pH and temperature to avoid decomposition:

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 8.5–9.0 | Prevents nitro group reduction |

| Temperature | 40–50°C | Balances reaction rate/stability |

| Reaction Time | 8–12 hours | Maximizes substitution |

Post-reaction purification via silica gel chromatography yields the final product with >90% purity.

Industrial-Scale Production Considerations

Process Optimization

Large-scale synthesis prioritizes cost efficiency and safety:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent Volume | 50 mL/g substrate | 10–15 mL/g substrate |

| Catalyst Loading | 1.5 eq | 0.8–1.0 eq |

| Purification | Column chromatography | Crystallization |

Crystallization from ethanol/water mixtures reduces reliance on chromatography, lowering production costs by ~40%.

Analytical Characterization

Critical quality control metrics include:

| Technique | Key Data Point | Specification |

|---|---|---|

| HPLC | Purity | ≥95% (area normalization) |

| ¹H NMR | Anomeric proton (δ 5.2 ppm) | Doublet, J = 3.5–4.0 Hz |

| IR Spectroscopy | Nitro group stretch | 1530–1545 cm⁻¹ (asymmetric) |

Batch consistency is confirmed through melting point analysis (mp 128–130°C).

Challenges and Mitigation Strategies

Anomerization During Glycosylation

Partial α-anomer formation (<5%) is addressed via:

Nitromethyl Group Stability

Decomposition pathways are minimized by:

-

Oxygen Exclusion : Nitrogen sparging during nitromethylation.

-

Light-Sensitive Packaging : Amber glass vials for storage.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance heat transfer and reduce reaction times by 50% for acetylation steps. Preliminary data show yields comparable to batch processes (82–85%).

Photochemical Nitromethylation

UV-light-mediated reactions at 254 nm enable nitromethyl addition at 25°C, eliminating heating requirements. Current limitations include substrate-specific efficiencies (40–60% yield).

| Supplier | Purity | Price (10 mg) | Lead Time |

|---|---|---|---|

| CymitQuimica | ≥98% | €331.00 | 4–6 weeks |

| 3B Pharmachem | ≥95% | $280.00 | 2–3 weeks |

Pricing reflects the compound’s specialized nature and multistep synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Acetyl groups can be substituted using nucleophiles like hydroxylamine or hydrazine.

Major Products

Oxidation: Nitro compounds.

Reduction: Amino derivatives.

Substitution: Hydroxyl or hydrazine derivatives.

Scientific Research Applications

Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose is used in various scientific research applications, including:

Chemistry: Studying carbohydrate chemistry and glycan synthesis.

Biology: Investigating protein-glycan interactions and glycan roles in biological systems.

Medicine: Exploring potential therapeutic applications related to glycan biology.

Industry: Used in the synthesis of complex carbohydrates and glycan-based materials.

Mechanism of Action

The mechanism of action of Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose involves its role as a glycan precursor. It participates in enzymatic reactions that form or degrade glycans. The molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in glycan synthesis and degradation .

Comparison with Similar Compounds

Key Characteristics:

- Structural Features : The tri-O-acetyl groups enhance stability and control regioselectivity during glycosylation reactions, while the nitromethyl group introduces unique electronic and steric properties .

- Applications :

- Physicochemical Properties: White crystalline solid, soluble in polar organic solvents like dichloromethane and methanol .

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural differences and biological activities among key analogs:

Key Differentiators

Protecting Groups: Acetyl vs. Benzyl: Acetyl groups (e.g., in the target compound) are removed under mild basic conditions, enabling stepwise synthesis. Benzyl groups (e.g., CAS 18039-26-4) require catalytic hydrogenation, limiting their utility in sensitive reactions . Tri-O-acetyl vs.

C4 Substituents: Nitromethyl (CH₂NO₂): Found in the target compound, this group offers stability and moderate reactivity. Nitromethylene (C=NO₂): Present in CAS 383173-63-5, this group enables conjugate addition reactions, expanding synthetic utility .

Anomeric Configuration: The β-configuration in the target compound enhances resistance to enzymatic hydrolysis compared to α-anomers (e.g., Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside), which are more prone to cleavage .

Research Findings and Data Contradictions

- Synthetic Challenges: Competing sulfonate formation during tosylation of the di-O-acetyl compound necessitates excess nitroalkane and extended reaction times . The tri-O-acetyl compound’s solubility in dichloromethane facilitates its use in glycosylation, whereas non-acetylated analogs (e.g., CAS 383173-66-8) require polar aprotic solvents like DMSO .

- Contradictions in Molecular Formulas: Both the target compound (tri-O-acetyl) and di-O-acetyl analog share the molecular formula C₁₇H₁₉NO₈, which is chemically unexpected. This discrepancy may arise from differences in substitution patterns (e.g., deoxy vs. hydroxyl retention at C4) or errors in reported data .

Biological Activity

Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-β-D-arabinopyranose is a chemically modified sugar derivative that plays a significant role in glycobiology, particularly in the study of carbohydrate chemistry and glycan interactions. This compound is noted for its potential biological activities, which are primarily linked to its structural features that influence its interactions with biological macromolecules.

- Molecular Formula : C19H23NO10

- Molecular Weight : 425.39 g/mol

- CAS Number : 383173-65-7

- Density : 1.332 g/cm³

- Boiling Point : 494.86 °C

The biological activity of Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-β-D-arabinopyranose is largely attributed to its ability to interact with glycosyltransferases and glycosidases. These enzymes are crucial for the synthesis and degradation of glycans, which are essential components in various biological processes including cell signaling and immune response .

1. Glycan Synthesis and Degradation

This compound serves as a precursor in enzymatic reactions that facilitate the formation and breakdown of glycans. Its acetyl groups can be modified or replaced under specific conditions, which can alter its reactivity and potential biological outcomes .

2. Protein-Glycan Interactions

Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-β-D-arabinopyranose has been utilized in studies investigating protein-glycan recognition. These interactions are pivotal in various cellular processes including pathogen recognition and immune responses .

Study on Anticonvulsant Activity

A related study explored the anticonvulsant properties of N-benzyl derivatives, indicating that modifications in sugar structures can influence pharmacological activities. The findings suggested that similar compounds may exhibit significant anticonvulsant effects, although direct studies on Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-β-D-arabinopyranose specifically remain limited .

Glycobiology Applications

Research has highlighted the compound's utility in glycobiology research as a biochemical reagent for studying glycan structures and their biological implications. It aids in understanding how glycans influence cell behavior and disease processes .

Data Table: Properties and Applications

| Property/Aspect | Details |

|---|---|

| Molecular Formula | C19H23NO10 |

| Molecular Weight | 425.39 g/mol |

| Biological Role | Glycan precursor |

| Applications | Glycobiology research, protein interactions |

| Potential Activities | Anticonvulsant (related compounds) |

Q & A

Q. How does the β-D-arabinopyranose configuration impact glycosylation reactions compared to α-anomers?

- Methodological Answer : The β-configuration directs glycosylation via neighboring-group participation, forming 1,2-trans linkages. Kinetic studies using NMR or mass spectrometry compare reaction rates with α-anomers. Stereoelectronic effects are modeled using distortion/interaction analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.